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4-Pyridin-4-yloxybenzoic acid

Cat. No.: B13875435
M. Wt: 215.20 g/mol
InChI Key: WYGAJMPVZCYTIA-UHFFFAOYSA-N
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Description

The Strategic Significance of Pyridine (B92270) and Carboxylic Acid Motifs in Molecular Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in medicinal and materials chemistry. nih.govnih.gov Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, influencing the molecule's solubility, crystal packing, and interaction with biological targets. nih.gov The pyridine scaffold is found in numerous natural products, including vitamins and alkaloids, and is a key component in a wide array of FDA-approved drugs. nih.govdovepress.com The electron-deficient nature of the pyridine ring also influences its reactivity, making it susceptible to nucleophilic substitution at specific positions. nih.gov

Similarly, the carboxylic acid group is of paramount importance in molecular design. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and upon deprotonation, it forms a carboxylate anion that can coordinate to metal ions. nih.gov This ability to form strong, directional interactions is crucial in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). acs.org The presence of a carboxylic acid group often enhances water solubility and provides a reactive handle for further chemical modifications. nih.gov

Overview of Pyridyl-Phenoxy-Benzoic Acids as Versatile Molecular Scaffolds

Pyridyl-phenoxy-benzoic acids represent a specific subclass of pyridyl-functionalized benzoic acids where the pyridine and benzoic acid moieties are connected through an ether linkage. This ether bridge provides a degree of conformational flexibility while maintaining electronic communication between the two aromatic rings. These molecules are considered versatile molecular scaffolds because they possess multiple coordination sites: the nitrogen atom of the pyridine ring and the carboxylate group of the benzoic acid. mdpi.com This dual functionality allows them to act as "ditopic" or "bifunctional" ligands in coordination chemistry, capable of bridging metal centers to form extended structures like coordination polymers and MOFs. rsc.orgrsc.org The specific substitution pattern on both the pyridine and benzoic acid rings can be systematically varied to fine-tune the geometric and electronic properties of the resulting materials.

Research Trajectories and Academic Relevance of 4-Pyridin-4-yloxybenzoic Acid in Chemical Sciences

Within the family of pyridyl-phenoxy-benzoic acids, this compound has garnered significant attention. Its specific isomeric structure, with the ether linkage at the 4-position of both the pyridine and benzoic acid rings, results in a linear and rigid molecular shape, making it an ideal building block for the construction of well-defined supramolecular architectures.

The use of aromatic carboxylic acids as ligands in coordination chemistry has a rich history. Simple aromatic acids like benzoic acid and its derivatives have long been used to create metal complexes. researchgate.net The introduction of additional functional groups onto the aromatic ring, particularly those containing nitrogen, such as in the aminobenzoic acids, expanded the coordination possibilities and led to the development of more complex structures. The study of bipyridine-based ligands, which feature two interconnected pyridine rings, was a significant step towards creating ligands capable of bridging metal centers and forming polymeric networks. researchgate.net The conceptual leap to combine the properties of aromatic acids and nitrogen-containing heterocycles into a single molecule, as seen in pyridyl-functionalized benzoic acids, represents a natural evolution in the design of sophisticated ligands for materials science. acs.org

Current research on this compound and its analogs is heavily focused on their application in the field of crystal engineering, particularly in the synthesis of coordination polymers and MOFs. nih.govrsc.org Scientists are exploring how the structure of this ligand dictates the topology and properties of the resulting materials. For instance, its linear nature is often exploited to create one-dimensional chains or two-dimensional layered structures with metal ions. nih.gov The luminescent properties of metal complexes derived from this ligand are also an active area of investigation. nih.gov

Despite the progress, knowledge gaps remain. While the synthesis of this compound itself is established, exploring more efficient and environmentally friendly synthetic routes is an ongoing endeavor. A comprehensive understanding of the full range of coordination modes it can adopt with different metal ions is still being developed. Furthermore, the potential applications of materials derived from this ligand in areas such as gas storage, catalysis, and as functional materials are still being explored. For example, while its use in generating luminescent materials is known, a systematic study of how different metals and synthetic conditions affect the photophysical properties is not yet complete.

Chemical and Physical Properties of this compound

The utility of this compound as a molecular building block is underpinned by its distinct chemical and physical properties.

PropertyValue
IUPAC Name 4-(pyridin-4-yloxy)benzoic acid
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
CAS Number 59579-91-4
Appearance Solid
InChI InChI=1S/C12H9NO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8H,(H,14,15)
InChIKey WYGAJMPVZCYTIA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2

Table 1: General Chemical and Physical Properties of this compound. Data sourced from PubChem. uni.lu

Detailed Research Findings

Recent studies have highlighted the utility of this compound in the construction of novel coordination polymers. For example, a study on a Zinc(II) coordination polymer demonstrated that this compound, in conjunction with formic acid, can form a two-dimensional layered structure. nih.gov The resulting polymer exhibited interesting luminescence properties, with a red-shifted emission compared to the free ligand, suggesting potential applications in optical materials. nih.gov

Another area of research involves the use of pyridyl-functionalized benzoic acids, including analogs of this compound, in the synthesis of copper(I) alkynyl cluster-based polymers. rsc.org These studies have shown that the pyridine carboxylic acid ligand plays a crucial role in both protecting the copper cluster and linking these clusters into multidimensional frameworks. The structural diversity of the resulting materials underscores the importance of the ligand's geometry in directing the final architecture. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B13875435 4-Pyridin-4-yloxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-pyridin-4-yloxybenzoic acid

InChI

InChI=1S/C12H9NO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8H,(H,14,15)

InChI Key

WYGAJMPVZCYTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yloxybenzoic Acid

Established Synthetic Routes for 4-Pyridin-4-yloxybenzoic Acid

The synthesis of this compound primarily involves the formation of the diaryl ether bond, which is a key structural feature of the molecule. Several strategies have been developed to achieve this, followed by the installation or manipulation of the carboxylic acid functionality.

Etherification Strategies in the Construction of the Pyridin-4-yloxy Moiety

The formation of the ether linkage in this compound is typically achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions.

In the SNAr approach, a key precursor is often a 4-halopyridine, which reacts with a p-hydroxybenzoic acid derivative. The electron-deficient nature of the pyridine (B92270) ring facilitates nucleophilic attack at the C-4 position. stackexchange.comechemi.com The stability of the intermediate Meisenheimer complex is a crucial factor in this reaction. stackexchange.comechemi.com

The Ullmann condensation offers an alternative and widely used method for the formation of diaryl ethers. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 4-halopyridine with a 4-hydroxybenzoic acid derivative or vice versa. Modern modifications of the Ullmann reaction may utilize ligands to facilitate the coupling under milder conditions.

Another viable strategy is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with an alkyl or aryl halide. francis-press.comresearchgate.net In the context of this compound synthesis, this would entail the reaction of the sodium salt of a 4-hydroxybenzoic acid derivative with a 4-halopyridine.

Carboxylic Acid Functional Group Installation and Manipulation

The carboxylic acid group can be introduced at various stages of the synthesis. One common approach is to use a precursor that already contains the carboxylate functionality, such as methyl 4-hydroxybenzoate. atamanchemicals.comzenodo.org After the etherification step to form the methyl 4-(pyridin-4-yloxy)benzoate intermediate, the ester is hydrolyzed to the desired carboxylic acid. zenodo.orgchemspider.com This hydrolysis is typically carried out under basic conditions, for example, by heating with sodium hydroxide in a mixture of water and methanol, followed by acidification. chemspider.com

Alternatively, the carboxylic acid can be generated from a precursor functional group. For instance, a methyl group on the phenyl ring can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. Another approach involves the oxidation of a benzyl alcohol to a benzaldehyde, which can then be further oxidized to the carboxylic acid. acs.org

Comparative Analysis of Synthetic Efficiency and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and reaction conditions.

Synthetic RouteKey ReactionTypical ReagentsReported YieldsAdvantagesDisadvantages
Nucleophilic Aromatic SubstitutionSNAr4-Halopyridine, Methyl 4-hydroxybenzoate, BaseModerate to HighOften proceeds without a metal catalyst.May require harsh reaction conditions.
Ullmann CondensationC-O Coupling4-Halopyridine, 4-Hydroxybenzoic acid derivative, Copper catalystVariableGood for a wide range of substrates.Often requires high temperatures and stoichiometric copper.
Williamson Ether SynthesisEtherificationSodium 4-hydroxybenzoate, 4-HalopyridineModerateUtilizes readily available starting materials.Can be limited by the reactivity of the halide.
Ester HydrolysisHydrolysisMethyl 4-(pyridin-4-yloxy)benzoate, Base (e.g., NaOH)High (for the hydrolysis step)Generally a high-yielding final step.Requires prior synthesis of the ester precursor.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in nucleophilic aromatic substitution reactions of halopyridines. sci-hub.se For instance, reactions that would typically require long heating periods under conventional conditions can be completed in minutes with microwave irradiation, often leading to higher yields. sci-hub.se

Derivatization and Functionalization of this compound

The presence of the carboxylic acid group and the two aromatic rings in this compound provides multiple sites for further chemical modification.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functionality of this compound can be readily converted to esters and amides, which are important derivatives in drug discovery and materials science.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This reaction, known as Fischer esterification, is an equilibrium process. researchgate.net The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. researchgate.net

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Direct amidation can be challenging and often requires the use of coupling agents or harsh conditions. researchgate.netresearchgate.net Boric acid has been reported as an effective catalyst for the direct amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Substitutions on the Pyridine and Phenyl Rings

The pyridine and phenyl rings of this compound can undergo substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic aromatic substitution on the phenyl ring is directed by the existing substituents. The pyridin-4-yloxy group is an ortho, para-director. libretexts.org Therefore, electrophilic substitution reactions such as nitration or halogenation would be expected to occur at the positions ortho and para to the ether linkage. The carboxylic acid group is a meta-director and a deactivating group. total-synthesis.com

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions. youtube.com

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.comechemi.com In the case of this compound, the 4-position is already substituted. Therefore, nucleophilic attack would be more likely to occur at the 2-position if a suitable leaving group were present.

Formation of Hybrid Molecular Architectures Incorporating this compound

This compound is a bifunctional organic ligand that has garnered significant interest in the field of crystal engineering and supramolecular chemistry. Its structure, featuring a pyridine ring and a benzoic acid moiety connected by an ether linkage, allows it to act as a versatile building block in the construction of complex molecular architectures. The pyridine group provides a nitrogen atom that can coordinate to metal centers or act as a hydrogen bond acceptor, while the carboxylic acid group can be deprotonated to form a carboxylate, which serves as an excellent coordinating site for metal ions and a strong hydrogen bond acceptor. nih.gov

This dual functionality enables this compound to link metal centers and other organic molecules, leading to the formation of diverse and intricate structures, including coordination polymers and supramolecular assemblies. nih.govnih.gov In these architectures, the harder oxygen atoms of the carboxylate group and the softer nitrogen atom of the pyridine ring can coordinate to different types of metal ions, making it a valuable component in the synthesis of heterometallic systems. nih.gov

The formation of these hybrid structures is driven by a combination of strong coordination bonds and weaker, directional non-covalent interactions such as hydrogen bonds and π–π stacking. nih.govnih.gov For instance, the carboxylic acid can form robust O—H···N hydrogen bonds with the pyridine nitrogen of another molecule, leading to the creation of one-dimensional zigzag chains. nih.gov When metal ions are introduced, the carboxylate and pyridine groups can bridge multiple metal centers, extending the structure into two or three dimensions.

A notable example is the synthesis of a novel two-dimensional Zinc(II) coordination polymer. In this architecture, Zn(II) ions are bridged by the deprotonated 4-pyridin-4-yloxybenzoate ligand. The resulting 2D layers are further interconnected by C—H···O hydrogen bonds, culminating in a stable three-dimensional supramolecular framework. This demonstrates the crucial role of the ligand in dictating the final dimensionality and topology of the hybrid material.

Table 1: Structural Characteristics of a Zn(II) Coordination Polymer with 4-Pyridin-4-yloxybenzoate

ParameterDescription
Metal Center Zinc(II)
Ligand 4-Pyridin-4-yloxybenzoate
Primary Architecture 2D coordination polymer layers
Coordination Zn(II) ions are bridged by the carboxylate and pyridine moieties of the ligand.
Supramolecular Linkage C—H···O hydrogen bonds link the 2D layers.
Final Structure 3D supramolecular framework

Exploration of Novel Synthetic Pathways

The synthesis of this compound and its derivatives is crucial for their application in materials science and medicinal chemistry. Research has been directed towards developing novel, efficient, and versatile synthetic routes that allow for structural modifications and the introduction of greater molecular complexity.

The core structure of this compound contains a key diaryl ether (C-O) bond. The formation of this bond is a critical step in its synthesis, typically achieved by coupling a pyridine derivative with a benzoic acid derivative. Catalytic methods, particularly copper- and palladium-catalyzed cross-coupling reactions, have become powerful tools for the construction of such C-O and C-C bonds.

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between aryl halides and phenols. wikipedia.orgorganic-chemistry.org Modern variations of this reaction utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. nih.govepa.govingentaconnect.com For the synthesis of this compound precursors, a copper-catalyzed coupling of 4-halopyridine with 4-hydroxybenzoic acid (or its ester) is a viable and widely used strategy. The efficiency of these reactions can be enhanced by using nano-sized metal catalysts, which offer a high surface-to-volume ratio for rapid bond formation. nih.gov Factors such as the choice of catalyst (e.g., CuI, CuO nanoparticles), base (e.g., Cs₂CO₃, K₂CO₃), ligand, and solvent play a critical role in optimizing the reaction yield. nih.govepa.govingentaconnect.com The reactivity of the aryl halide precursor typically follows the order I > Br >> Cl. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bonds and Suzuki or Stille couplings for C-C bonds, have also been adapted for C-O bond formation. organic-chemistry.orgnih.govrsc.org These methods offer high functional group tolerance and are instrumental in synthesizing precursors and analogues of this compound. For example, a pyridylboronic acid can be coupled with a halogenated benzoic acid derivative in a Suzuki-type reaction to form the C-C bond found in 4-(pyridin-4-yl)benzoic acid, a related compound. acs.orgacs.org Such catalytic strategies are essential for creating libraries of substituted pyridine derivatives for further chemical exploration.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the initial components. bohrium.com MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate complex molecular structures from simple starting materials. bohrium.comacs.org

The synthesis of the pyridine ring itself is amenable to MCR strategies. The Hantzsch pyridine synthesis, one of the earliest described MCRs, involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. taylorfrancis.com More contemporary MCRs allow for the one-pot synthesis of highly functionalized pyridine derivatives under mild and often environmentally friendly conditions, such as using microwave irradiation. acs.orgnih.govresearchgate.net

For instance, a one-pot, four-component reaction can be employed to synthesize complex pyridines by reacting an aldehyde, an active methylene compound (like ethyl cyanoacetate), a ketone, and ammonium acetate. acs.orgnih.gov This approach allows for the introduction of various substituents onto the pyridine core in a single step, providing a powerful tool for creating analogues of this compound with diverse functionalities. The versatility of MCRs makes them an attractive pathway for exploring the chemical space around this important molecular scaffold. bohrium.com

Table 2: Example of a Four-Component Reaction for Pyridine Synthesis

Component 1Component 2Component 3Component 4Product Type
BenzaldehydeEthyl CyanoacetateAcetophenoneAmmonium AcetatePolysubstituted Pyridine
p-formylphenyl-4-toluenesulfonateEthyl CyanoacetateAcetophenone derivativesAmmonium Acetate3-Cyanopyridine derivatives acs.org

In-depth Search Reveals Limited Publicly Available Research on the Coordination Chemistry of this compound

The investigation sought to construct a detailed article based on a provided outline, covering the ligand design, coordination modes, synthesis, and structural characterization of metal complexes and coordination polymers derived specifically from this compound. However, the search yielded extensive information on analogous compounds, such as 4-(pyridin-4-yl)benzoic acid and its derivatives, while specific data for the ether-linked title compound remained elusive.

This scarcity of dedicated research prevents a thorough and scientifically accurate discussion on the following outlined topics for this compound:

Coordination Chemistry of 4 Pyridin 4 Yloxybenzoic Acid As a Multifunctional Ligand

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers:

Topological Analysis of Extended Coordination Networks

While the general principles of coordination chemistry involving pyridyl and carboxylate functional groups are well-established, the specific influence of the ether linkage in 4-Pyridin-4-yloxybenzoic acid on its coordination behavior, the resulting metal complex geometries, and the topologies of any extended networks has not been sufficiently documented in accessible scientific literature.

For context, the broader field of pyridyl-carboxylate ligands is a rich area of research in coordination chemistry. These types of ligands are of significant interest for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their ability to form diverse and stable structures with a wide range of metal ions. Research in this area often explores how modifications to the ligand backbone, such as the introduction of different spacer groups or functional moieties, can tune the resulting properties of the materials for applications in catalysis, gas storage, and luminescence.

Unfortunately, without specific studies on this compound, any attempt to generate the requested article would rely on speculation and extrapolation from related systems, thereby failing to meet the required standards of scientific accuracy and strict adherence to the specified compound.

Therefore, we must conclude that the information necessary to fulfill the user's request is not available. Further primary research would be required to elucidate the coordination chemistry of this compound.

Modulation of Coordination Architectures through Metal Ion Selection

The coordination behavior of this compound is profoundly influenced by the electronic properties and coordination preferences of the metal center. According to the principles of Hard and Soft Acids and Bases (HSAB) theory, the hard carboxylate oxygen donors are expected to show a higher affinity for hard metal ions, such as those of the f-block elements, while the borderline pyridine (B92270) nitrogen donor is anticipated to preferentially coordinate to borderline or softer transition metal ions. This differential affinity is a key factor in the modulation of the resulting coordination architectures.

In the realm of transition metal chemistry, the pyridine nitrogen of this compound is expected to be the primary coordination site. The interaction with transition metals can lead to the formation of various coordination geometries, including linear, tetrahedral, and octahedral complexes, largely dependent on the specific metal ion, its oxidation state, and the stoichiometry of the reaction. wikipedia.org For instance, with divalent transition metals, both tetrahedral and octahedral complexes are commonly observed. wikipedia.org

While crystal structures of complexes specifically involving this compound are not widely reported, studies on the closely related ligand, 4-(pyridin-4-yl)benzoic acid, provide valuable insights. For example, a zinc(II) coordination polymer based on 4-(pyridin-4-yl)benzoate has been synthesized, revealing a two-dimensional layered structure. nih.gov In this structure, the zinc ions are bridged by both the carboxylate and pyridine moieties of the ligand, demonstrating the bifunctional nature of this class of ligands. It is plausible that this compound would form similar polymeric structures with transition metals, potentially with variations in dimensionality and topology due to the flexible ether linkage.

The formation of coordination polymers with transition metals is a common feature of pyridine-carboxylate type ligands. These self-assembled structures can range from one-dimensional chains to complex three-dimensional frameworks. The specific architecture is dictated by the coordination preferences of the metal ion and the geometric disposition of the ligand's donor atoms.

Below is a table summarizing the expected coordination behavior of this compound with various transition metals, based on the known chemistry of related pyridine-carboxylate ligands.

Metal IonExpected Coordination GeometryPotential Architecture
Cu(II)Square Planar, Octahedral1D Chains, 2D Layers
Zn(II)Tetrahedral, Octahedral2D Layers, 3D Frameworks
Co(II)Tetrahedral, Octahedral1D Chains, 2D Layers
Ni(II)Octahedral2D Layers
Ag(I)Linear, Tetrahedral1D Chains

The coordination chemistry of this compound with lanthanides and actinides is anticipated to be dominated by the interaction of the hard lanthanide and actinide ions with the hard oxygen atoms of the carboxylate group. The larger ionic radii and higher coordination numbers typical of f-block elements often lead to the formation of high-dimensional coordination polymers with intricate network topologies.

Based on studies of similar pyridyl–carboxylate linking ligands, the harder oxygen atom is expected to coordinate to f-block metals. nih.govresearchgate.net This preferential interaction is a consequence of the electrostatic nature of the metal-ligand bond in lanthanide and actinide complexes.

While specific structural data for this compound complexes with lanthanides and actinides are limited, research on analogous systems provides a predictive framework. For instance, actinyl ions (AnO₂²⁺) are known to coordinate with carboxylate ligands in their equatorial plane, typically accommodating four to six donor atoms. nih.govacs.org The resulting coordination geometries are often pentagonal or hexagonal bipyramidal. nih.govacs.org The interaction between actinide ions and carboxylate oxygen atoms has been shown to have a degree of covalent character, which weakens as more carboxylate ligands are introduced into the coordination sphere. nih.govacs.org

For lanthanides, the coordination is also primarily through the carboxylate group. The flexible coordination geometry of lanthanide ions allows for the formation of diverse and often complex three-dimensional frameworks. The pyridine nitrogen of the ligand may or may not be involved in coordination, depending on steric factors and the presence of competing solvent molecules.

The following table outlines the anticipated coordination characteristics of this compound with f-block elements.

Metal Ion FamilyPrimary Coordination SiteExpected Coordination NumbersPotential Architectures
LanthanidesCarboxylate Oxygen7-92D Layers, 3D Frameworks
ActinidesCarboxylate Oxygen8-102D Layers, 3D Frameworks

Investigation of Ligand-Metal Interaction Dynamics

The study of ligand-metal interaction dynamics provides crucial information on the stability and lability of coordination complexes. For this compound, the presence of two distinct donor sites suggests a complex dynamic behavior in solution.

The thermodynamics of metal-ligand bond formation with pyridine and carboxylate donors have been studied for a variety of systems. researchgate.netnih.gov These studies generally indicate that the stability of the resulting complexes is influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand.

For transition metal complexes of this compound, ligand exchange is likely to occur at the pyridine nitrogen. The lability of this bond will depend on the specific transition metal, with d¹⁰ metals like Zn(II) and Ag(I) generally exhibiting faster ligand exchange rates than metals with partially filled d-orbitals.

In the case of lanthanide and actinide complexes, the primary interaction is through the carboxylate group. The exchange of the carboxylate ligand is typically slower than that of a neutral donor like pyridine, reflecting the stronger, more electrostatic nature of the metal-oxygen bond. The dynamics of these systems are also influenced by the presence of water molecules in the coordination sphere, which can compete with the ligand for binding sites.

The table below summarizes the expected dynamic behavior of this compound in its coordination complexes.

Metal Ion FamilyPrimary Exchange SiteExpected LabilityInfluencing Factors
Transition MetalsPyridine NitrogenModerate to HighMetal ion identity, solvent
LanthanidesCarboxylate OxygenLow to ModeratepH, solvent, presence of competing ligands
ActinidesCarboxylate OxygenLowpH, solvent, presence of competing ligands

Supramolecular Assemblies and Crystal Engineering Mediated by 4 Pyridin 4 Yloxybenzoic Acid

Hydrogen Bonding Networks Involving the Carboxylic Acid Moiety and Pyridine (B92270) Nitrogen

Hydrogen bonds are the primary directional forces governing the self-assembly of 4-Pyridin-4-yloxybenzoic acid. The presence of both a strong hydrogen bond donor (-COOH) and a strong acceptor (pyridine N-atom) within the same molecule allows for the formation of highly predictable and stable intermolecular linkages known as supramolecular synthons.

A prevalent and highly stable motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. In this arrangement, two molecules of this compound would be expected to associate through a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This interaction forms a characteristic eight-membered ring, a motif that is a cornerstone of crystal engineering. While specific crystallographic data for this compound is not widely published, this homosynthon is a foundational concept in the crystal structures of related benzoic acid derivatives.

The pyridine nitrogen of this compound provides a strong hydrogen bond acceptor site, leading to the formation of robust O-H···N heterosynthons. This interaction involves the hydroxyl proton of the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This type of linkage is a common and reliable tool in the co-crystallization of carboxylic acids with pyridine-containing compounds. In the case of this compound assembling on its own, this O-H···N interaction would compete with the carboxylic acid dimerization. The resulting structure is often dependent on crystallization conditions. Beyond this primary interaction, the carbonyl oxygen of the carboxylic acid can also act as a hydrogen bond acceptor, participating in weaker C-H···O interactions with the aromatic C-H groups of neighboring molecules, further stabilizing the crystal packing.

Self-Assembly Strategies for Ordered Molecular Architectures

The design of specific, ordered molecular architectures relies on the predictable nature of the non-covalent interactions available in this compound. By carefully selecting complementary molecules or controlling crystallization conditions, it is possible to guide the self-assembly process towards desired structural outcomes.

Co-crystallization is a powerful strategy to modulate the solid-state properties of a molecule and to construct complex supramolecular architectures. For this compound, co-formers can be selected to form specific hydrogen bonds with either the carboxylic acid or the pyridine group.

For instance, co-crystallization with dicarboxylic acids can lead to the formation of extended chains or networks. In such a scenario, the pyridine nitrogen of this compound would likely form an O-H···N hydrogen bond with one of the carboxylic acid groups of the dicarboxylic acid. The second carboxylic acid group of the co-former would then be available to interact with another molecule, propagating the structure. The choice of dicarboxylic acid (e.g., varying the length of an aliphatic spacer) can influence the geometry and dimensionality of the resulting assembly.

Conversely, co-crystallization with molecules that are strong hydrogen bond donors, such as phenols or other acids, can lead to the formation of discrete multi-component adducts or extended networks where the pyridine nitrogen is the primary acceptor site.

Co-former Type Expected Primary Synthon Potential Supramolecular Outcome
Dicarboxylic AcidsO-H···N (Pyridine-Acid)1D chains, 2D sheets
BipyridinesO-H···N (Acid-Pyridine)1D chains, discrete complexes
PhenolsO-H···N (Pyridine-Phenol)Discrete complexes, 1D chains

This table presents hypothetical outcomes based on established principles of supramolecular chemistry, as specific experimental data for this compound co-crystals is limited in publicly available literature.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering provides a framework for the rational design of solid-state structures with desired properties. The application of these principles to systems containing this compound involves leveraging the hierarchy and reliability of its intermolecular interactions.

The primary principle is the identification and utilization of robust supramolecular synthons. The carboxylic acid-pyridine O-H···N heterosynthon is a particularly reliable and widely used tool in crystal engineering. By understanding the relative strengths of the possible interactions (O-H···O vs. O-H···N), one can predict the most likely hydrogen bonding patterns. For example, in the presence of a strong hydrogen bond acceptor like a pyridine, the formation of the O-H···N heterosynthon is often favored over the O-H···O homosynthon of the carboxylic acid dimer.

Furthermore, the principle of modularity can be applied by systematically varying co-formers in co-crystallization experiments. This allows for the fine-tuning of the resulting crystal structures and their physical properties. The flexible ether linkage in this compound also introduces a degree of conformational freedom, which can lead to the formation of different polymorphic forms or allow the molecule to adapt to different crystal packing environments. This conformational flexibility, combined with the multiple interaction sites, makes this compound a versatile component for the construction of a wide array of supramolecular architectures.

Design and Prediction of Solid-State Structures

The design of solid-state structures utilizing this compound is fundamentally based on the principles of molecular recognition and the formation of supramolecular synthons. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the case of this compound, the most prominent and predictable interactions are the hydrogen bonds involving the carboxylic acid and the pyridine nitrogen.

The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for the formation of a common and stable supramolecular homosynthon, the carboxylic acid dimer, which is characterized by a cyclic arrangement of two molecules linked by two O-H···O hydrogen bonds. Alternatively, the carboxylic acid can interact with the nitrogen atom of the pyridine ring, a good hydrogen bond acceptor, to form a highly reliable supramolecular heterosynthon (O-H···N).

The prediction of which synthon will form in a given crystallization experiment is a central challenge in crystal engineering. The outcome can be influenced by a variety of factors including the solvent used, the temperature, and the presence of other molecules (co-formers) that can compete for hydrogen bonding sites. For instance, in the presence of a co-former that is a strong hydrogen bond donor, the pyridine nitrogen of this compound is likely to be the primary acceptor site. Conversely, with a co-former that is a strong acceptor, the carboxylic acid's hydroxyl group is the favored donor.

Computational methods, such as the assessment of molecular electrostatic potentials and hydrogen-bond propensity models, are valuable tools in predicting the most probable supramolecular synthons. These methods help in identifying the most likely sites for intermolecular interactions and can guide the rational design of co-crystals with desired structural motifs. The Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, is another critical resource for designing new solid-state materials. biokeanos.com By analyzing the vast number of existing crystal structures, researchers can identify trends in intermolecular interactions and use this knowledge to predict the packing arrangements of new compounds. biokeanos.com

Polymorphism and Pseudopolymorphism in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Each polymorph has the same chemical composition but different internal solid-state packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Pseudopolymorphism is a related phenomenon where the different crystal forms, known as pseudopolymorphs, incorporate solvent molecules into their lattice. researchgate.net When the solvent is water, these forms are called hydrates.

The flexible nature of the ether linkage in this compound, combined with the multiple possibilities for hydrogen bonding, makes it a prime candidate for exhibiting both polymorphism and pseudopolymorphism. The competition between the formation of the carboxylic acid homodimer and the acid-pyridine heterosynthon can lead to different packing arrangements and, consequently, different polymorphic forms. For example, crystallization from different solvents can favor the formation of one synthon over the other, resulting in packing polymorphs. nih.gov

In the context of co-crystals involving molecules with similar functionalities, such as 4,4'-bipyridine (B149096) and 4-hydroxybenzoic acid, synthon polymorphism has been observed. mdpi.com This is where different supramolecular synthons are present in different polymorphic forms of the same co-crystal. It is highly probable that co-crystals of this compound would exhibit similar behavior.

The formation of pseudopolymorphs is also a significant consideration. The inclusion of solvent molecules in the crystal lattice can stabilize a particular packing arrangement that might not be accessible in the absence of the solvent. The nature of the solvent, its size, shape, and hydrogen bonding capability, can all influence the resulting crystal structure. For instance, a protic solvent might interact directly with the carboxylic acid or pyridine groups, leading to the formation of a solvate with a unique supramolecular architecture.

The characterization of polymorphs and pseudopolymorphs relies on a variety of analytical techniques. X-ray powder diffraction (XRPD) is used to identify different crystalline phases, while single-crystal X-ray diffraction provides detailed information about the molecular packing and intermolecular interactions. Thermal analysis techniques like differential scanning calorimetry (DSC) can be used to identify phase transitions between different polymorphic forms.

While specific crystallographic data for polymorphs and pseudopolymorphs of this compound are not detailed in the provided search results, the general principles of crystal engineering and the behavior of analogous compounds strongly suggest that this molecule is a rich system for the exploration of these phenomena. Further experimental studies would be necessary to isolate and characterize the different crystalline forms of this compound and its co-crystals, which would provide valuable insights into the subtleties of supramolecular assembly.

Applications of 4 Pyridin 4 Yloxybenzoic Acid in Advanced Functional Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nso-journal.orgtcichemicals.com MOFs are formed by the self-assembly of metal ions or clusters with organic linkers, while COFs are composed entirely of light elements linked by strong covalent bonds. nso-journal.orgwikipedia.org The designability of these frameworks allows for precise control over pore size, shape, and chemical functionality, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. wikipedia.orgnumberanalytics.com

The bifunctional nature of 4-Pyridin-4-yloxybenzoic acid makes it an exemplary organic linker for designing porous materials with tailored properties. The carboxylate group can coordinate strongly with a variety of metal centers, while the pyridine (B92270) nitrogen atom provides an additional coordination site, capable of binding to metals or acting as a basic site for catalysis. wikipedia.org This dual functionality allows for the construction of frameworks with complex topologies and specific active sites.

For instance, the pyridine group within the pores of a framework can serve as a Lewis base catalytic site. wikipedia.org By incorporating this compound as a linker, it is possible to design MOFs for catalytic reactions such as Knoevenagel condensations. wikipedia.org Furthermore, the pore dimensions and surface area can be tuned by selecting appropriate metal clusters and synthesis conditions, which is critical for applications like gas separation and storage, where selectivity is paramount. numberanalytics.commdpi.com In COFs, which are constructed entirely from organic molecules, the inclusion of pyridine moieties from linkers like this compound can introduce electron-rich sites, enhancing the material's affinity for specific molecules like iodine, which is crucial for radioactive waste capture. nso-journal.org The ability to pre-design linkers with specific functionalities is a cornerstone of creating porous materials for targeted, high-performance applications. researchgate.net

The long-term performance of MOFs and COFs in practical applications hinges on their chemical, thermal, and mechanical stability. nso-journal.orgnumberanalytics.com The stability of frameworks derived from this compound is influenced by several factors.

Coordination Bonds in MOFs : The strength of the bond between the carboxylate group and the metal center is a primary determinant of MOF stability. For example, zirconium (Zr(IV)) is known to form exceptionally strong and stable coordination bonds with carboxylate ligands, resulting in Zr-MOFs with outstanding hydrothermal and chemical stability, even in acidic conditions. nih.govnih.gov Utilizing this compound with robust metal ions like Zr(IV) can yield highly durable frameworks.

Framework Interpenetration and Porosity : The flexible, bent nature of the this compound linker can influence the final framework topology, potentially leading to interpenetrated structures that enhance mechanical stability. However, controlling interpenetration is crucial to maintain permanent porosity, which is essential for guest molecule access. wikipedia.org Some MOFs have demonstrated remarkable stability in aqueous environments, a critical feature for applications in biological systems or water remediation. mdpi.com

A key advantage of MOF and COF chemistry is the ability to fine-tune material properties both during and after synthesis. Coordination modulation is a powerful in-situ strategy used during MOF synthesis to control crystal size, morphology, and defect concentration. rsc.orgfrontiersin.org This is achieved by adding a competing ligand, or "modulator," to the reaction mixture. nih.gov The modulator competes with the primary linker for coordination to the metal centers, influencing the kinetics of crystal nucleation and growth. rsc.orgchemrxiv.org A monofunctional carboxylic acid with a structure similar to the linker, for example, could be used to modulate the synthesis of a MOF based on this compound, allowing for the production of nanomaterials with enhanced properties. frontiersin.orgrsc.org

Post-synthetic modification (PSM) offers another route to tailor framework functionality. In this approach, a pre-existing framework is chemically altered. For a COF or MOF constructed from this compound, the pyridine nitrogen within the pores could be quaternized or metalated, introducing ionic sites or new catalytic centers. tcichemicals.comresearchgate.net This allows for the properties of a single framework to be diversified for various applications without needing to synthesize a new material from scratch.

Liquid Crystalline Materials

Liquid crystals (LCs) are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. mdpi.comajchem-a.com

The ability of a molecule to form liquid crystalline phases is intrinsically linked to its molecular geometry. mdpi.com Molecules that are highly anisotropic—that is, having a shape that is significantly longer than it is wide (calamitic or rod-like) or flatter than it is thick (discotic)—are prone to forming mesophases. This compound possesses a rigid, calamitic (rod-like) shape, which is a fundamental prerequisite for forming such phases.

A prominent strategy for creating liquid crystals is through the formation of hydrogen-bonded supramolecular complexes. mdpi.comtandfonline.com Systems based on a pyridine derivative (as the hydrogen-bond acceptor) and a carboxylic acid (as the hydrogen-bond donor) have been studied extensively. mdpi.comnih.gov this compound is an ideal component for such systems as it contains both moieties, allowing for self-assembly or complexation with other complementary molecules.

The primary interaction is the strong and directional O-H···N hydrogen bond formed between the carboxylic acid group and the nitrogen atom of the pyridine ring. nih.gov This interaction links the individual molecules into a larger, more elongated "supramesogen." chem-soc.si This increase in the length-to-breadth ratio is often sufficient to induce or enhance liquid crystalline behavior, leading to the formation of mesophases that may not be present in the individual components. mdpi.com The resulting complexes frequently exhibit enantiotropic nematic and/or smectic phases, which can be characterized by polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comresearchgate.net The thermal stability and range of these mesophases are highly sensitive to the molecular structure, such as the length of any terminal alkyl chains on the partner molecule. rsc.org

Table 1: Mesophase Behavior of Representative Hydrogen-Bonded Liquid Crystal Complexes

This table provides examples of mesophase behavior in supramolecular complexes formed through hydrogen bonding between pyridine derivatives and carboxylic acids, illustrating the types of liquid crystal phases that can be generated.

Hydrogen Bond Donor (Acid)Hydrogen Bond Acceptor (Pyridine Derivative)Resulting Mesophase(s)Reference(s)
4-n-Alkoxyphenyliminobenzoic acids4-(2-(pyridin-4-yl)diazenyl-3-methylphenyl 4-alkoxybenzoatesSmectic C (SmC), Smectic A (SmA), Nematic (N) mdpi.com
4-(n-alkoxy)benzoic acids4-Ethoxy-N-(pyridin-4-ylmethylene)benzenamineNematic (N) rsc.org
4-(n-alkoxy)benzoic acids4-((4-(Trifluoromethoxy)benzylidene)amino)pyridineSmectic A (SmA) rsc.org
4-Dodecyloxybenzoic acidPolyurethane with pyridyl unitsSmectic, Nematic (N) chem-soc.si
4-n-Alkoxybenzoic acidsPyridine-based azobenzene (B91143) compoundsNematic (N), Smectic A (SmA) tandfonline.com

Thermo-Responsive and Optoelectronic Characteristics of Derived Liquid Crystals

Liquid crystals derived from this compound and its analogs exhibit fascinating thermo-responsive and optoelectronic properties, which are intricately linked to their molecular structure and the resulting mesophases. These materials can undergo phase transitions upon temperature changes, leading to alterations in their optical properties, making them suitable for applications in smart devices and sensors. rsc.orgmdpi.comnih.gov

The formation of liquid crystalline phases is often driven by hydrogen bonding interactions involving the carboxylic acid group, which can lead to the formation of ordered supramolecular structures. rsc.orgnih.gov The specific type of mesophase, such as nematic or smectic, and the temperature range over which it is stable, are influenced by factors like the length of alkyl chains attached to the molecule. rsc.org For instance, increasing the alkyl chain length can modulate the clearing temperature, which is the temperature at which the material transitions from a liquid crystalline state to an isotropic liquid. rsc.org

The optoelectronic behavior of these liquid crystals is a key area of investigation. Computational studies are often employed to understand and predict their optoelectronic properties, including optical anisotropy and refractive index, which are crucial for designing novel liquid crystal-based devices like displays and optical switches. nih.gov The absorption and emission spectra of these materials are also of significant interest. For example, some benzoic acid derivatives exhibit absorbance bands in the UV region. nih.gov Furthermore, the incorporation of photosensitive groups, such as azobenzene, into the molecular structure can impart photo-responsive behavior, allowing for reversible transitions between liquid crystal and isotropic phases upon irradiation with light of specific wavelengths. rsc.orgnih.gov

Table 1: Thermo-Responsive Properties of Selected Liquid Crystals Derived from Benzoic Acid Derivatives

Compound/SystemMesophase(s)Transition Temperature(s) (°C)Key Findings
Hydrogen-bonded complexes of 4-alkoxystilbazole and benzoic acid derivativesNematicIsotropic to nematic transition temperatures vary with chain length.Longer stilbazole chains lead to more stable nematic phases. rsc.org
Supramolecular complexes of pyridinylated hyperbranched polyglycerol and cholesterol-based carboxylic acidsSmectic ARoom temperature up to >170 °CBroad thermal range for the liquid crystalline phase. researchgate.net
Ionic liquid crystals with amphotropic behaviorSmectic A117 °C to 134 °C (heating cycle)Exhibits liquid crystalline properties and potential for electrochemical biosensors. rsc.org
Hydrogen-bonded complexes of 4-heptyloxy benzoic acid and N-pyridine-4-yl-benzamide derivativesNematic, SmecticNematic to smectic transition observed between 102 °C and 115 °C in higher content complexes.The combination of multi-shape memory effects and liquid crystalline properties makes them potential candidates for smart sensors and electronics. rsc.org

Catalytic Systems

The pyridine and carboxylic acid functionalities of this compound make it an excellent ligand for the formation of metal complexes that can act as catalysts in a variety of chemical transformations. wikipedia.orgjscimedcentral.com These complexes can function as either homogeneous or heterogeneous catalysts, depending on their solubility in the reaction medium. savemyexams.comrsc.org

Heterogeneous and Homogeneous Catalysis via Metal Complexes of this compound

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Metal complexes of this compound and related pyridine-containing ligands have been explored for various reactions. For example, ruthenium complexes with pyridine-centered pincer ligands have shown high efficiency in the hydrogenation of esters. mdpi.com Palladium-catalyzed reactions are also prominent, with applications in cross-coupling reactions like the Suzuki and Sonogashira reactions, which are crucial for forming carbon-carbon bonds. mdpi.com The catalytic activity and selectivity of these complexes can be fine-tuned by modifying the ligand structure or the metal center. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. savemyexams.comnsf.gov Metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands, represent a significant area of heterogeneous catalysis. While specific examples using this compound as the primary linker in catalysis-focused studies are not prevalent in the initial search results, the principles of MOF-based catalysis are relevant. The porous nature of MOFs allows for the diffusion of reactants to the active metal sites within the framework. mdpi.com The catalytic performance of these materials is influenced by factors such as metal dispersion, electron density, and the presence of basic or acidic functionalities. rsc.org

Mechanistic Investigations of Catalytic Activity and Selectivity

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. mdpi.comnih.gov Reaction progress kinetic analysis is a powerful tool for elucidating the intricate details of complex catalytic cycles. nih.gov For metal complexes of pyridine-containing ligands, mechanistic studies often reveal the cooperative role of the metal center and the ligand in activating substrates. mdpi.comnih.gov

In some catalytic hydrogenations, a bifunctional mechanism is proposed where both the metal and the ligand participate in the reaction. rsc.org For instance, in reactions involving pincer complexes, the ligand can undergo reversible dearomatization and aromatization, facilitating the activation of small molecules like hydrogen. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are frequently used to probe reaction pathways, identify transition states, and understand the origins of enantioselectivity in asymmetric catalysis. nih.gov These theoretical insights, combined with experimental data, provide a comprehensive picture of the catalytic process and guide the design of more effective catalysts. nih.gov

Other Emerging Material Applications

The versatility of this compound extends beyond liquid crystals and catalysis into other promising areas of materials science.

Components in Sensing Platforms

The ability of the pyridine nitrogen and carboxylic acid group to interact with various analytes makes this compound and its derivatives attractive components for chemical sensors. mdpi.com These molecules can be incorporated into sensing platforms that detect analytes through changes in optical or electrochemical signals. mdpi.commdpi.com

For example, metal-organic frameworks (MOFs) built with ligands containing specific functional groups can be designed for the selective detection of hazardous chemicals. mdpi.com The sensing mechanism can involve energy transfer from the MOF's fluorescent linker to the analyte, resulting in a change in luminescence. mdpi.com While direct use of this compound in a reported sensor is not detailed, the principle is applicable. The pyridine moiety can act as a recognition site for certain metal ions or organic molecules.

Furthermore, liquid crystal-based sensors represent another significant application. The orientation of liquid crystal molecules is highly sensitive to surface interactions. mdpi.com When an analyte binds to a surface functionalized with molecules like this compound derivatives, it can disrupt the ordering of the liquid crystal, leading to a detectable optical response. mdpi.com This principle has been used to develop sensors for a wide range of targets, including biological molecules and volatile organic compounds. mdpi.com

Building Blocks for Polymeric Systems

This compound can be used as a monomer or a functional component in the synthesis of various polymeric systems. researchgate.netacs.org The carboxylic acid group can be readily converted to other functional groups, allowing for its incorporation into polymer backbones or as side chains through polymerization reactions.

The resulting polymers can exhibit a range of interesting properties. For instance, polymers incorporating pyridine units can have unique electronic and optical properties. researchgate.net They can also be designed to be responsive to stimuli such as pH due to the basic nature of the pyridine nitrogen. Furthermore, the ability of the pyridine and carboxylic acid groups to form hydrogen bonds can be exploited to create self-assembling polymeric systems and supramolecular structures. rsc.orgacs.org These materials have potential applications in areas such as drug delivery, coatings, and advanced functional materials with tailored properties. mdpi.comresearchgate.net For example, post-polymerization modification of polymers containing ester groups can lead to water-soluble materials with electrochromic properties. researchgate.net

Theoretical and Computational Investigations of 4 Pyridin 4 Yloxybenzoic Acid and Its Assemblies

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules like 4-Pyridin-4-yloxybenzoic acid.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometrical optimization. For this, DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are commonly used. electrochemsci.org These calculations can predict key structural parameters. While specific experimental data for this compound is not available in the provided results, representative optimized geometric parameters for a related molecule, 2-chloro-6-methoxypyridine-4-carboxylic acid, as determined by DFT calculations, illustrate the type of data obtained. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for a Pyridine (B92270) Carboxylic Acid Derivative (CMPC) This table presents data for 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) as a representative example.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.75 Å
C-O (methoxy)1.35 Å
C=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
O-H (carboxyl)0.97 Å
Bond AngleO-C-O (carboxyl)122.5°
C-C-N (pyridine ring)123.9°
Dihedral AngleC-O-C-C54.32°
Data sourced from a study on 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) using DFT/B3LYP/6-311++G(d,p) method. tandfonline.com

These parameters are crucial for understanding the molecule's shape and how it might interact with other molecules. The ether linkage in this compound, for instance, allows for considerable conformational flexibility, which can be explored through these computational methods.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.netscirp.org

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps provide further insights into charge distribution. tandfonline.comresearchgate.net The MEP map, for instance, visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com For a molecule like this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. tandfonline.com Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential. tandfonline.com

Table 2: Representative Frontier Orbital Energies for Pyridine Carboxylic Acid Derivatives This table presents data for picolinic acid and its derivatives as a representative example.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Picolinic acid-7.21-2.155.06
4-Methoxy-picolinic acid-6.89-1.984.91
4-Chloro-picolinic acid-7.35-2.544.81
Data sourced from a DFT study on picolinic acid and its derivatives. researchgate.net

Molecular Dynamics Simulations for Understanding Supramolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time, such as the self-assembly of molecules into more complex structures. rsc.orgresearchgate.net

Modeling of Hydrogen Bonding and Aromatic Stacking Interactions

The structure of this compound, with its carboxylic acid group and aromatic rings, suggests that hydrogen bonding and aromatic (π-π) stacking are the primary non-covalent interactions driving its self-assembly. The carboxylic acid moiety can form strong, directional hydrogen bonds, often leading to the formation of cyclic dimers. acs.org The pyridine and benzene (B151609) rings can engage in π-π stacking interactions, further stabilizing the supramolecular architecture. bohrium.com

MD simulations can model these interactions by employing force fields, which are sets of parameters that describe the potential energy of the system. acs.org By simulating the movements of multiple this compound molecules, researchers can observe the formation and dynamics of hydrogen-bonded networks and stacked aromatic structures.

Simulation of Self-Assembly Processes

MD simulations can be used to model the spontaneous organization of this compound molecules from a disordered state into ordered supramolecular assemblies. acs.orgnih.gov These simulations can reveal the pathways and mechanisms of self-assembly, showing how initial small aggregates, like dimers, can grow into larger chains, sheets, or three-dimensional networks. acs.org The results of such simulations can be highly dependent on factors like concentration and the surrounding environment (solvent), which can also be incorporated into the models. rsc.orgresearchgate.net For instance, simulations of benzoic acid have shown that confinement can significantly impact its aggregation behavior. rsc.orgresearchgate.net

Computational Prediction of Material Properties

A significant advantage of computational modeling is the ability to predict the properties of materials before they are synthesized. For materials based on this compound, this could include predicting properties relevant to nonlinear optics (NLO). tandfonline.com The intramolecular charge transfer from the electron-donating pyridyloxy group to the electron-accepting benzoic acid moiety could give rise to a significant molecular hyperpolarizability, a key requirement for NLO materials. researchgate.net DFT calculations can provide an estimation of these NLO properties. tandfonline.com Furthermore, understanding the supramolecular arrangement through MD simulations can help in predicting macroscopic material properties such as porosity, which is relevant for applications in gas storage and separation.

Prediction of Pore Characteristics in MOFs and COFs

The utility of this compound as a potential organic linker in the construction of MOFs and COFs lies in its rigid structure and divergent functional groups. Computational methods are critical for predicting the properties of hypothetical frameworks built from such linkers before their synthesis, which can be a resource-intensive process. These high-throughput computational screening methods are essential for navigating the vast number of potential MOF structures to identify optimal candidates for specific applications like gas storage or separation.

A key focus of these computational studies is the accurate prediction of pore characteristics, such as pore limiting diameter (PLD), largest cavity diameter (LCD), pore volume, and accessible surface area. These geometric properties are decisive for the functionality of the porous material. Recent advancements in computational chemistry and data science have led to sophisticated models for these predictions.

Deep Learning and Feature-Based Prediction: One innovative approach involves using machine learning, specifically 3D convolutional neural networks (CNNs), to predict pore diameters. This method treats the metal-linker building block, such as a metal cluster coordinated to this compound, as a 3D image. By training the CNN on a large database of known MOF structures, the model learns to extract and correlate spatial features of the building blocks with the pore dimensions of the resulting framework. This technique is significant because it can predict the PLD with high accuracy (achieving an R² value of 0.86 on a test set) without needing the full, computationally expensive, final crystal structure.

Density Functional Theory (DFT) for Structural Accuracy: The accurate calculation of a MOF's structural parameters, including its lattice constants and pore dimensions, is fundamental. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, but the choice of the exchange-correlation functional is crucial for obtaining reliable results. Studies have systematically evaluated various functionals for their performance in predicting the structural properties of a diverse set of MOFs. The results indicate that modern meta-GGA functionals like SCAN and revM06-L, even without empirical dispersion corrections, can predict structures with high accuracy. For instance, the revM06-L functional has been shown to be particularly accurate for predicting pore sizes, with a mean unsigned error (MUE) of just 0.06 Å for both PLD and LCD. In contrast, other widely used functionals may either overestimate (e.g., PBE, PBEsol) or underestimate (e.g., PBE-D2, PBE-D3) these dimensions. The selection of an appropriate functional is therefore a critical step in the computational workflow for designing and screening new MOFs.

Table 1: Mean Unsigned Errors (MUE) of Selected DFT Functionals for Predicting MOF Pore Diameters

DFT FunctionalMUE for Pore Limiting Diameter (PLD) (Å)MUE for Largest Cavity Diameter (LCD) (Å)
revM06-L0.060.06
SCAN0.210.21
PBE-D30.240.24
PBE-D20.270.27
PBE0.310.31

Data sourced from a comparative study on the performance of various DFT functionals in predicting structural properties of MOFs.

These computational tools enable the rational design of new porous materials. By inputting the structure of a linker like this compound, researchers can screen numerous possible topologies and metal nodes to predict which combinations will yield frameworks with optimal pore characteristics for applications such as targeted gas capture or catalysis.

Modeling of Mesophase Transitions in Liquid Crystals

The self-assembly of molecules like this compound can lead to the formation of liquid crystals (LCs), which are intermediate phases of matter between crystalline solids and isotropic liquids. The tendency of this molecule to form strong hydrogen bonds via its carboxylic acid group, often resulting in dimer formation, combined with the anisotropic, elongated shape, are key features for promoting liquid crystallinity. Computational modeling is instrumental in understanding the relationship between molecular structure and the emergence and stability of various liquid crystalline phases (mesophases), such as nematic and smectic phases.

DFT Calculations for Molecular Properties: Density Functional Theory (DFT) is extensively used to investigate the properties of individual molecules or hydrogen-bonded complexes that act as the basic units of the liquid crystal phase. For systems involving pyridine and benzoic acid derivatives, DFT calculations can elucidate key molecular parameters that govern self-assembly and mesophase stability. These parameters include:

Molecular Geometry and Aspect Ratio: Optimized molecular structures reveal the shape of the molecule, which is critical for forming ordered phases. A higher aspect ratio (length-to-width) generally favors liquid crystallinity.

Dipole Moment: The magnitude and orientation of the molecular dipole moment influence the intermolecular electrostatic interactions, which play a role in the stability and type of mesophase.

Polarizability: This parameter describes how easily the electron cloud of the molecule can be distorted by an electric field, affecting the strength of van der Waals interactions.

Table 2: Theoretical Parameters and Mesophase Behavior of Pyridine-Based Hydrogen-Bonded Complexes

ComplexCalculated Dipole Moment (Debye)Mesophase Stability Range (°C)Transition Enthalpy (ΔH, kJ/mol)
I-C8 (Methyl)4.1223.40.13
II-C8 (Fluoro)2.8931.00.43
III-C8 (Chloro)3.1349.00.89
IV-C8 (Bromo)3.1551.30.98
V-C8 (Nitro)8.1125.79.54

Data adapted from a DFT study on supramolecular liquid crystalline complexes, correlating calculated dipole moments with experimental thermal data. The complexes consist of a pyridine-containing Schiff base with different terminal groups (Methyl, Fluoro, etc.) hydrogen-bonded to p-octyloxybenzoic acid (C8).

Molecular Dynamics Simulations: Beyond static DFT calculations, molecular dynamics (MD) simulations can model the collective behavior of many molecules over time. By simulating a system of hundreds or thousands of this compound molecules at different temperatures, MD can predict the formation of ordered mesophases from a disordered isotropic liquid upon cooling. These simulations provide atomic-level insight into the dynamics of phase transitions, allowing researchers to observe the alignment of molecules into nematic domains or their organization into smectic layers. Such simulations are computationally intensive but offer a dynamic picture of how intermolecular forces, particularly hydrogen bonding and π-π stacking, conspire to produce specific liquid crystalline architectures.

Molecular Recognition and Mechanistic Biological Interactions of 4 Pyridin 4 Yloxybenzoic Acid

Ligand-Biomolecule Interaction Studies at a Molecular Level

Comprehensive studies detailing the direct interaction of 4-Pyridin-4-yloxybenzoic acid with biological macromolecules at a molecular level are not extensively reported in publicly accessible scientific literature.

Investigation of Binding to Receptor Sites

There is a lack of specific data from receptor binding assays for this compound. Without such studies, the affinity (measured as Kᵢ or Kₔ) and selectivity of this compound for various receptors remain uncharacterized. The establishment of its binding profile would be a critical first step in understanding its potential pharmacological effects.

Enzyme Modulation and Inhibition Mechanisms

The primary indication of enzyme interaction comes from a patent identifying this compound as a JNK inhibitor. However, the patent literature does not provide in-depth mechanistic studies. Key information, such as the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the specific binding interactions with the enzyme's active or allosteric sites, and kinetic data (e.g., IC₅₀, Kᵢ values), is not available. Such data is essential to validate and characterize its potential as a JNK inhibitor.

Structure-Activity Relationship (SAR) Studies on the Molecular Recognition of Derivatives

A critical component in drug discovery is the systematic analysis of how structural modifications to a lead compound affect its biological activity. For this compound, such studies are not present in the available literature.

Elucidating Key Pharmacophoric Features at the Molecular Target Interface

Pharmacophore modeling, a crucial tool for identifying the essential structural features responsible for a compound's biological activity, has not been specifically reported for this compound and its derivatives in the context of their interaction with specific molecular targets. The key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions, that are critical for its binding remain to be elucidated.

Impact of Structural Modifications on Interaction Affinity and Specificity

There are no published studies that systematically explore how modifications to the core structure of this compound impact its binding affinity and specificity. For instance, the effects of altering the substitution pattern on the pyridine (B92270) or benzoic acid rings, or modifying the ether linkage, have not been documented. This information is vital for optimizing the compound's potency and selectivity.

Exploration of Molecular Mechanisms Underlying Reported Biological Activities

Beyond the initial report of JNK inhibition, the broader molecular mechanisms through which this compound may exert biological effects are unknown. Further research is required to understand its downstream signaling effects and its impact on cellular pathways.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

Academic research, primarily on analogous structures, has established that molecules like 4-pyridin-4-yloxybenzoic acid are exceptionally valuable synthons. The key contributions stem from its bifunctional nature:

Versatile Ligand in Coordination Chemistry: The presence of both a nitrogen atom in the pyridine (B92270) ring and oxygen atoms in the carboxylate group allows it to act as a versatile ligand. It can coordinate with a wide range of metal ions to form coordination polymers, including multi-dimensional metal-organic frameworks (MOFs). tudublin.iersc.orgacs.orgmdpi.comnih.govrsc.org The ambidentate nature of such pyridyl-carboxylate ligands is crucial in defining the final architecture and properties of the resulting polymer. rsc.org

Supramolecular Synthon: The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This enables the formation of predictable, non-covalent assemblies known as supramolecular synthons. nih.govwikipedia.org These interactions are fundamental in crystal engineering and the design of materials like liquid crystals, where hydrogen bonds between carboxylic acids and pyridines can induce mesophase behavior. nih.govresearchgate.netwhiterose.ac.uk

Scaffold for Bioactive Molecules: Pyridine and benzoic acid moieties are common features in many biologically active compounds. Structures containing a pyridyloxy-linker are investigated as intermediates in the synthesis of kinase inhibitors and other potential therapeutic agents. mdpi.com The specific geometry and electronic properties imparted by the pyridyloxybenzoic acid core make it a promising scaffold for drug discovery programs. mdpi.comrsc.org

Unaddressed Challenges and Future Research Avenues for this compound

Despite its potential, the full scope of this compound's utility remains largely unexplored. Future research should focus on several key areas to overcome existing challenges and unlock new possibilities.

While classical methods for synthesizing diaryl ethers and carboxylic acids are established, there is a need for more efficient, scalable, and environmentally benign procedures for this compound and its derivatives.

Microwave-Assisted Synthesis: Conventional heating for reactions such as ether synthesis or esterification can be time-consuming. rasayanjournal.co.inscholarsresearchlibrary.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times from hours to minutes for related transformations, often with improved yields. acs.orgacs.org Future work should focus on developing microwave-based protocols for the key synthetic steps, which would accelerate the exploration of its derivatives.

Flow Chemistry: For scalable production, continuous flow processes offer significant advantages over batch synthesis in terms of safety, control, and efficiency. Adapting the synthesis of this compound to a flow chemistry setup would be a significant advancement for its potential industrial applications. acs.org

Green Chemistry Approaches: Research into using greener solvents, reducing the need for protecting groups, and employing catalytic methods (e.g., novel blocking groups for regioselective functionalization) would align with modern chemical principles and make the synthesis more sustainable. nih.gov

The true potential of this compound as a building block lies in the creation of novel supramolecular structures.

Diverse Metal-Organic Frameworks (MOFs): The combination of pyridyl and carboxylate groups is ideal for constructing MOFs. rsc.orgacs.org Future research should systematically explore its reactions with a wide variety of metal ions (e.g., Zn(II), Cu(II), Co(II), Cd(II)) and auxiliary ligands to generate new frameworks. nih.govrsc.orgnih.govmdpi.com The flexibility of the ether linkage could lead to unique network topologies and pore environments, which are crucial for applications like gas storage and separation. acs.org

Hydrogen- and Halogen-Bonded Co-crystals: Beyond metal coordination, the molecule can form highly ordered co-crystals through non-covalent interactions. Research should investigate its co-crystallization with other molecules to form materials with programmed architectures. Combining hydrogen bonding (O-H···N) with other interactions like halogen bonding could create complex, multi-component assemblies with predictable connectivity. nih.gov

Liquid Crystals: The formation of hydrogen-bonded complexes between benzoic acids and pyridines is a proven strategy for creating liquid crystals. nih.govwhiterose.ac.uk Future studies could explore mixtures of this compound with various substituted pyridines or other complementary molecules to design new liquid crystalline materials with specific thermal and optical properties. researchgate.netmdpi.com

A major future direction is to translate the unique structural and chemical properties of this compound-based assemblies into functional materials and devices.

Gas Adsorption and Separation: The pores within MOFs constructed from this ligand could be tailored for the selective adsorption of specific gases. acs.org Future work should involve synthesizing and testing these materials for their capacity and selectivity in separating important gas mixtures, such as CO₂ over N₂. acs.org

Dielectric and Ferroelectric Materials: The incorporation of polar functional groups and the formation of ordered, hydrogen-bonded networks are key principles in designing materials with high dielectric anisotropy or ferroelectric properties, which are important for capacitors and electronics. mdpi.com

To guide synthetic efforts and accelerate discovery, computational methods are indispensable.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the geometric and electronic structures of molecules and their assemblies. researchgate.net Future theoretical studies should be employed to predict the most stable conformations of this compound, model its interaction with metal centers, and calculate the strength of its hydrogen and halogen bonds in supramolecular complexes.

Predictive Modeling of MOF Assembly: Computational tools can be used to predict the topology of MOFs that would form from specific building blocks. This predictive power can help rationalize the formation of observed structures and guide chemists toward synthetic conditions that favor a desired architecture.

Structure-Property Relationship Modeling: By correlating computed molecular properties (like dipole moment and polarizability) with observed bulk properties (like liquid crystal phase behavior or luminescence), predictive models can be developed. researchgate.net This would enable the in silico design of new materials based on the this compound scaffold for targeted applications.

The structural motifs within this compound suggest potential biological activity, which warrants deeper investigation.

Kinase Inhibitor Scaffolding: Many successful kinase inhibitors are based on heterocyclic scaffolds like pyridine, pyrazole, and pyrimidine (B1678525) that mimic the adenine (B156593) ring of ATP. rsc.orgj-morphology.com The this compound structure could serve as a novel scaffold for designing inhibitors that target the ATP-binding site of specific protein kinases. mdpi.commdpi.com Future research should involve synthesizing a library of derivatives and screening them against panels of kinases implicated in diseases like cancer.

Structure-Based Drug Design: For any identified bioactive derivatives, molecular docking studies and X-ray co-crystallography with the target protein are essential. This would reveal the precise binding mode and key molecular interactions, providing a rational basis for further optimization of potency and selectivity. mdpi.com

Exploration of Other Biological Targets: Related pyridyloxy and benzoic acid derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.govd-nb.info A broad biological screening of this compound could uncover novel therapeutic applications, which would then require detailed mechanistic studies to identify the specific molecular pathways being modulated.

Q & A

What are the established synthetic routes for 4-Pyridin-4-yloxybenzoic acid, and how do reaction conditions influence product purity?

Level: Basic
Methodological Answer:
The synthesis typically involves condensation of pyridine derivatives with functionalized benzoic acid precursors. For example, analogous routes (e.g., oxazolo-pyridine synthesis) employ 4-chlorobenzaldehyde and 2-aminopyridine under catalytic conditions (e.g., Pd/Cu in DMF or toluene) to form intermediates, followed by cyclization and oxidation . Solvent choice (polar vs. non-polar) and catalyst loading significantly impact yield and purity. For instance, DMF enhances solubility of intermediates but may require rigorous post-reaction purification to remove residual solvent .

How can advanced crystallization techniques improve the structural characterization of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL (with recent feature updates for hydrogen-bond network analysis) resolves molecular packing and conformational flexibility . Slow evaporation from mixed solvents (e.g., methanol/water) optimizes crystal growth. For polymorphic forms, differential scanning calorimetry (DSC) and variable-temperature XRD can identify phase transitions .

What spectroscopic methods are critical for characterizing this compound, and how should data be validated?

Level: Basic
Methodological Answer:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on pyridyl (δ 7.5–8.5 ppm) and carboxylic protons (δ 12–13 ppm).
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and pyridyl C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm). Cross-reference with computational tools (e.g., PubChem’s InChI key) for structural confirmation .

How can computational modeling resolve contradictions between experimental and theoretical data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies in bond lengths or electronic properties (e.g., dipole moments) may arise from solvent effects or crystal packing. Use density functional theory (DFT) to model gas-phase geometry and compare with SC-XRD data. For reactivity predictions, employ molecular docking to assess interactions with biological targets (e.g., enzymes) and validate via in vitro assays .

What strategies are recommended for toxicity assessment when systematic data on this compound is lacking?

Level: Basic
Methodological Answer:
Apply read-across approaches using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives ) with shared functional groups (carboxylic acid, pyridyl ether). Prioritize analogs with identical metabolic pathways or degradation products. For in vitro testing, use bacterial reverse mutation (Ames) assays and mammalian cell cytotoxicity screens .

How can researchers optimize catalyst systems for large-scale synthesis while minimizing side products?

Level: Advanced
Methodological Answer:

  • Catalyst Screening : Test Pd/Cu ratios (e.g., 1:1 to 1:5) to balance activity and selectivity.
  • Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and terminate at maximal yield .

What are the emerging applications of this compound in materials science and medicinal chemistry?

Level: Advanced
Methodological Answer:

  • Coordination Chemistry : The pyridyl and carboxylic acid moieties enable metal complexation (e.g., with Zn2+^{2+} or Cu2+^{2+}), useful in MOF design or catalytic systems .
  • Drug Discovery : As a pharmacophore, modify the pyridyl-ether linkage to enhance binding to kinase targets. Preclinical studies require ADMET profiling and metabolite identification .

How should researchers address discrepancies in melting points or solubility data across literature sources?

Level: Advanced
Methodological Answer:

  • Reproducibility Checks : Standardize measurement conditions (e.g., DSC heating rate: 10°C/min; solvent purity ≥99.9%).
  • Literature Cross-Validation : Use SciFinder or Reaxys to aggregate historical data and identify outliers. Confirm novel polymorphs via powder XRD .

What are the best practices for documenting synthetic procedures and analytical data in publications?

Level: Basic
Methodological Answer:

  • Experimental Details : Report catalyst loading (mol%), reaction time, and purification steps (e.g., column chromatography gradients).
  • Data Transparency : Include raw spectral data (e.g., NMR integrals, IR peaks) in supplementary materials. Cite PubChem CID or InChI key for structural verification .

How can green chemistry principles be integrated into the synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Substitution : Replace toluene with 2-methyl-THF for safer waste disposal.
  • Catalyst Recovery : Implement magnetic nanoparticle-supported catalysts (e.g., Fe3 _3O4_4-Pd) for reuse across cycles.
  • Atom Economy : Optimize stoichiometry to minimize byproducts (e.g., use one-pot sequential reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.